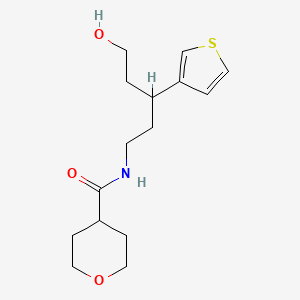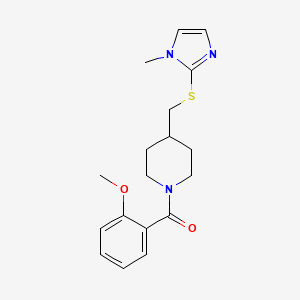![molecular formula C16H22N2O5S B2464334 N-(4-(1,9-dioxa-4-azaspiro[5.5]undecan-4-ylsulfonyl)phenyl)acetamide CAS No. 1421478-45-6](/img/structure/B2464334.png)
N-(4-(1,9-dioxa-4-azaspiro[5.5]undecan-4-ylsulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For the related compound “1,9-dioxa-4-azaspiro[5.5]undecane”, the InChI code is "1S/C8H15NO2/c1-4-10-5-2-8 (1)7-9-3-6-11-8/h9H,1-7H2" . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its structure and the functional groups it contains. For the related compound “1,9-dioxa-4-azaspiro[5.5]undecane”, it has a molecular weight of 157.21 . It is a powder at room temperature .Scientific Research Applications
Synthesis of Spiromorpholinotetrahydropyran Derivatives
A novel Prins cascade process has been developed for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, marking the first report of synthesizing spiromorpholinotetrahydropyran derivatives through Prins bicyclization. This method couples aldehydes with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide, offering a new approach to spiromorpholinotetrahydropyran derivatives which are of interest due to their unique structural properties (Reddy et al., 2014).
Reagents for Synthesis of N-protected Amino Acid-ASUD Ester
The introduction of 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate (ASUD-diphenyl phosphate) as a new reagent facilitates the synthesis of N-protected amino acid-ASUD esters. These esters are crucial for peptide synthesis, offering a safer alternative by eliminating the need for DCC, a known skin allergen. This advancement simplifies the synthesis process while maintaining the enantiomeric purity of the amino acids involved (Rao et al., 2016).
The development of tert-butyl (2,4-dioxo-3-azaspiro[5,5]undecan-3-yl) carbonate (Boc-OASUD) as a reagent for the preparation of N-Boc-amino acids represents a significant advancement. This method facilitates the introduction of the Boc group to amino acids and their esters at room temperature, offering a more stable and efficient alternative to existing reagents for generating N-Boc-amino acids, crucial for peptide synthesis without racemization (Rao et al., 2017).
Synthesis of Linear Poly(amide-acetals)
Research on 3,9-bis(7-carbomethoxyheptyl)-2,4,8,10-tetraoxaspiro[5.5]undecane has led to the development of linear poly(amide-acetals) through condensation polymerization with diamines. These polymers are notable for their susceptibility to crosslinking and potential applications in creating insoluble, infusible, transparent solids that adhere strongly to glass, showcasing a novel approach to materials science (Pryde et al., 1962).
Antihypertensive Properties
A study on 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones revealed potential antihypertensive effects in spontaneously hypertensive rats (SHR). This research highlighted the significance of the spirolactam ring structure and its substitutions in modulating antihypertensive activity, contributing to the understanding of new therapeutic avenues for hypertension management (Clark et al., 1983).
Safety and Hazards
The safety and hazards of a compound are usually determined by its physical and chemical properties, as well as its reactivity. For the related compound “1,9-dioxa-4-azaspiro[5.5]undecane”, it has the following hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
properties
IUPAC Name |
N-[4-(1,9-dioxa-4-azaspiro[5.5]undecan-4-ylsulfonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-13(19)17-14-2-4-15(5-3-14)24(20,21)18-8-11-23-16(12-18)6-9-22-10-7-16/h2-5H,6-12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKROBHOZVPCJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOC3(C2)CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1,9-dioxa-4-azaspiro[5.5]undecan-4-ylsulfonyl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2464251.png)
![2-[(3R,4S)-3-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B2464252.png)

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B2464255.png)
![2-[({[2-(4-Methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]acetic acid](/img/structure/B2464256.png)
![4-[[[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]methyl]-1-methylpyridin-2-one](/img/structure/B2464259.png)



![N-cyclopentyl-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2464267.png)

![8-((4-benzylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2464269.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2464270.png)
